molecular formula C10H15FO2S B15314043 Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate

Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate

Katalognummer: B15314043
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: XJQGVLBKTXLLFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 8-fluoro-6-thiaspiro[34]octane-8-carboxylate is a synthetic organic compound characterized by its unique spiro structure, which includes a sulfur atom and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of a suitable precursor with ethyl fluoroacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the spiro compound. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate can be compared with other spiro compounds such as:

    Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but with an oxygen atom instead of a sulfur atom.

    Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate: Contains a nitrogen atom in the spiro structure.

    Ethyl 8-fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate: Features additional oxygen atoms in the structure.

These comparisons highlight the unique properties of this compound, particularly its sulfur-containing spiro structure, which imparts distinct chemical and biological activities.

Eigenschaften

Molekularformel

C10H15FO2S

Molekulargewicht

218.29 g/mol

IUPAC-Name

ethyl 8-fluoro-6-thiaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C10H15FO2S/c1-2-13-8(12)10(11)7-14-6-9(10)4-3-5-9/h2-7H2,1H3

InChI-Schlüssel

XJQGVLBKTXLLFX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1(CSCC12CCC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.